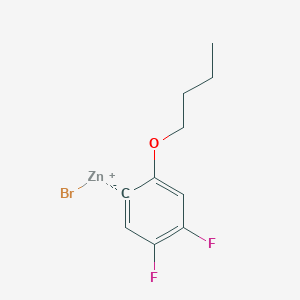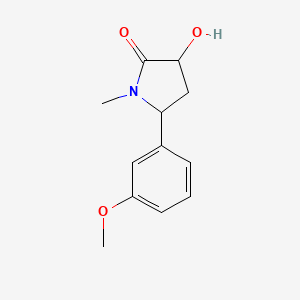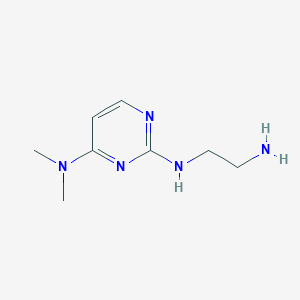![molecular formula C37H56CuF3O5P4S B14883065 Bis{[1-(2S,5S)-2,5-dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene}copper(I) trifluoromethanesulfonate](/img/structure/B14883065.png)
Bis{[1-(2S,5S)-2,5-dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene}copper(I) trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{[1-(2S,5S)-2,5-dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene}copper(I) trifluoromethanesulfonate . It is a complex organometallic compound that features copper as the central metal atom coordinated with phospholanyl ligands and trifluoromethanesulfonate as the counterion. This compound is typically used in catalysis and various chemical reactions due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis{[1-(2S,5S)-2,5-dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene}copper(I) trifluoromethanesulfonate involves the reaction of copper(I) salts with the corresponding phospholanyl ligands. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation of the copper(I) center. The ligands are synthesized separately and then coordinated to the copper center in a stepwise manner.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of inert gases to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Bis{[1-(2S,5S)-2,5-dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene}copper(I) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.
Reduction: The compound can be reduced back to copper(I) from copper(II).
Substitution: Ligand exchange reactions where the phospholanyl ligands can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran under controlled temperature and inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield copper(II) complexes, while reduction reactions revert the compound back to its copper(I) state.
Applications De Recherche Scientifique
Bis{[1-(2S,5S)-2,5-dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene}copper(I) trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization processes.
Biology: Investigated for its potential use in biological systems due to its unique coordination properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of metal-based drugs.
Industry: Utilized in industrial processes that require efficient and selective catalysts.
Mécanisme D'action
The mechanism of action of Bis{[1-(2S,5S)-2,5-dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene}copper(I) trifluoromethanesulfonate involves the coordination of the copper center with the phospholanyl ligands, which facilitates various catalytic processes. The copper center acts as a Lewis acid, activating substrates and facilitating their transformation through various reaction pathways. The trifluoromethanesulfonate counterion helps stabilize the complex and enhances its solubility in organic solvents.
Comparaison Avec Des Composés Similaires
Similar compounds to Bis{[1-(2S,5S)-2,5-dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene}copper(I) trifluoromethanesulfonate include other copper(I) complexes with different ligands. Some examples are:
Copper(I) iodide complexes: These have similar catalytic properties but different solubility and stability profiles.
Copper(I) thiophene complexes: These exhibit different reactivity due to the presence of sulfur-containing ligands.
Copper(I) phosphine complexes: These are widely used in catalysis but have different electronic and steric properties compared to phospholanyl ligands.
The uniqueness of this compound lies in its specific ligand framework, which provides distinct electronic and steric environments, making it highly effective in certain catalytic applications.
Propriétés
Formule moléculaire |
C37H56CuF3O5P4S |
|---|---|
Poids moléculaire |
857.3 g/mol |
Nom IUPAC |
copper(1+);(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethyl-1λ5-phospholane 1-oxide;trifluoromethanesulfonate |
InChI |
InChI=1S/2C18H28OP2.CHF3O3S.Cu/c2*1-13-9-10-14(2)20(13)17-7-5-6-8-18(17)21(19)15(3)11-12-16(21)4;2-1(3,4)8(5,6)7;/h2*5-8,13-16H,9-12H2,1-4H3;(H,5,6,7);/q;;;+1/p-1/t2*13-,14-,15-,16-;;/m00../s1 |
Clé InChI |
JGVWSKIVCRMXGT-CYINCMCDSA-M |
SMILES isomérique |
C[C@H]1CC[C@@H](P1C2=CC=CC=C2P3(=O)[C@H](CC[C@@H]3C)C)C.C[C@H]1CC[C@@H](P1C2=CC=CC=C2P3(=O)[C@H](CC[C@@H]3C)C)C.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] |
SMILES canonique |
CC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3C)C)C.CC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3C)C)C.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


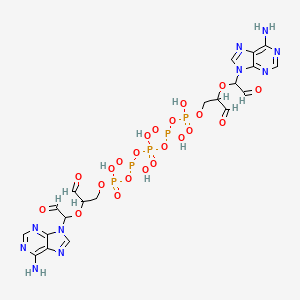
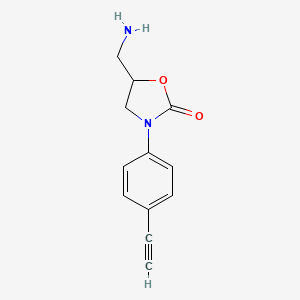
![2-(4-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14883005.png)
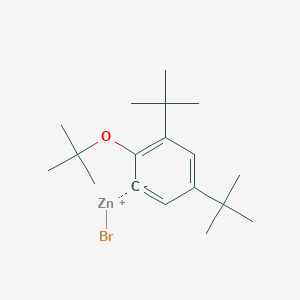
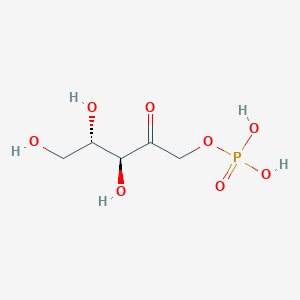
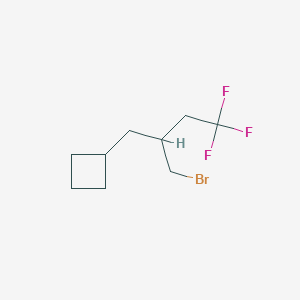
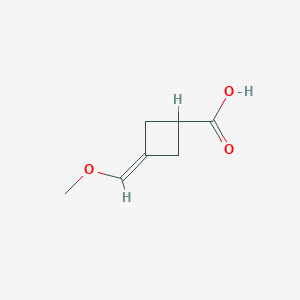

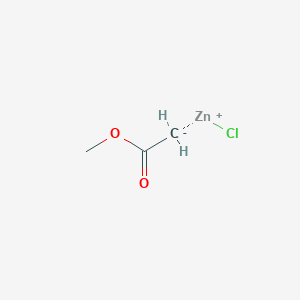

![Ethyl 2-(6-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14883055.png)
